Calicheamicin

DNA Cleavage Structure-Activity Relationship Enediyne Antibiotics

Calicheamicin γ1I (108212-75-5) is the essential reference standard for ADC payload development. Its uniquely optimized carbohydrate domain drives sequence-specific DNA binding and 100-1,000× greater cleavage efficiency compared to aglycone or in-class substitutes. Not interchangeable with esperamicin A1 or other congeners for targeted delivery applications.

Molecular Formula C55H74IN3O21S4
Molecular Weight 1368.4 g/mol
CAS No. 108212-75-5
Cat. No. B1668231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalicheamicin
CAS108212-75-5
SynonymsCalicheamicin;  Calicheamicin gamma(1,I);  Calichemicin gamma1;  Calicheamicin gamma(1)I.
Molecular FormulaC55H74IN3O21S4
Molecular Weight1368.4 g/mol
Structural Identifiers
SMILESCCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O
InChIInChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1
InChIKeyHXCHCVDVKSCDHU-PJKCJEBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Calicheamicin gamma1I (CAS 108212-75-5): Procurement Guide to the Canonical Enediyne ADC Payload


Calicheamicin γ1I (CAS 108212-75-5) is a highly potent, 10-membered enediyne antitumor antibiotic isolated from Micromonospora echinospora ssp. calichensis [1]. It is the canonical member of the calicheamicin family and functions as a DNA-damaging agent by binding to the minor groove and, following activation by cellular thiols, generating a diradical species that induces lethal double-strand breaks (DSBs) [2]. Its unique architecture comprises a DNA-cleaving aglycone (calicheamicinone) linked to a complex aryltetrasaccharide, which confers a high degree of sequence-specific DNA recognition [3].

Why Calicheamicin gamma1I Cannot Be Substituted by Esperamicin A1 or Calicheamicin γ1Br in ADC Development


Substituting calicheamicin γ1I with in-class enediynes like esperamicin A1 or other calicheamicin congeners (e.g., γ1Br) is not scientifically equivalent for targeted delivery. The profound differences in their DNA binding and cleavage profiles preclude generic interchangeability. Calicheamicin γ1I possesses a uniquely optimized carbohydrate recognition domain that directs binding to specific DNA sequences, such as TCCT·AGGA, a feature not shared by esperamicin A1, which is less sequence-specific [1]. Furthermore, removal or truncation of the carbohydrate domain in γ1I dramatically reduces DNA-cleaving efficiency by 100- to 1,000-fold [2]. This structural fidelity is essential for the reproducible and predictable potency required in high-stakes applications like Antibody-Drug Conjugate (ADC) payload design [3].

Quantitative Evidence Guide: Calicheamicin gamma1I Differential Potency, Selectivity, and Nucleosome Penetration


DNA Cleavage Efficiency: Calicheamicin gamma1I vs. Core Aglycone Calicheamicinone

The intact carbohydrate domain of calicheamicin γ1I is essential for high-efficiency DNA cleavage. Comparative studies show that the synthetic core aglycone, calicheamicinone, which lacks the aryltetrasaccharide moiety, binds and cleaves DNA with substantially reduced efficiency [1]. While the aglycone alone can abstract hydrogen atoms from DNA, its overall DNA-cleaving efficiency is 100- to 1,000-fold lower than that of the parent calicheamicin γ1I molecule [2].

DNA Cleavage Structure-Activity Relationship Enediyne Antibiotics

Sequence-Specific DNA Recognition: Calicheamicin gamma1I vs. Esperamicin A1

Calicheamicin γ1I exhibits a well-defined, sequence-specific DNA recognition pattern, preferentially binding to and cleaving within oligopyrimidine·oligopurine tracts, specifically the TCCT·AGGA tetramer sequence [1]. In contrast, esperamicin A1, another enediyne, displays less sequence specificity. Biophysical studies have shown that esperamicin A1 interacts more favorably with a purine/pyrimidine trimer but lacks the same stringent sequence preference as calicheamicin γ1I [2].

DNA Binding Sequence Specificity Enediyne Antibiotics

DNA Damage in Chromatin Context: Calicheamicin gamma1I vs. Esperamicin C

Calicheamicin γ1I's ability to access and damage DNA within a nucleosome core particle is distinct from that of esperamicin C, an analog lacking the terminal sugar-aromatic ring of the side chain. In reconstituted nucleosomes, calicheamicin γ1I produced enhanced damage at specific sites (positions -13 and -14) at the 3'-end of a purine tract compared to naked DNA [1]. In contrast, esperamicin C showed no such enhancement at these positions, and its sequence selectivity in naked DNA was markedly different from that of calicheamicin γ1I [1].

Nucleosome Chromatin DNA Damage Enediyne Antibiotics

DNA Strand Break Signature: Calicheamicin gamma1I vs. Esperamicin A1 and Neocarzinostatin

Genome-wide transcriptional profiling in S. cerevisiae revealed that calicheamicin γ1I, esperamicin A1, and neocarzinostatin induce distinct DNA damage signatures. While all three are radiomimetic enediynes, their genome-wide transcriptional responses are not entirely redundant [1]. Specifically, calicheamicin γ1I and esperamicin A1 generate varying proportions of single- and double-strand DNA breaks, leading to differential gene expression patterns [1]. This suggests that even within the enediyne class, the precise chemical structure dictates the cellular response to DNA damage [1].

DNA Damage Strand Breaks Transcriptomics Enediyne Antibiotics

Chemical Stability in ADC Payload Design: Calicheamicin γ1I vs. N-Acetyl-Calicheamicin γ1I

While calicheamicin γ1I is the most toxic member of the calicheamicin family, the N-acetyl derivative (N-acetyl-calicheamicin γ1I) is considered more chemically stable for the design of antibody-drug conjugate (ADC) payloads [1]. This modification is a critical optimization for therapeutic applications, where enhanced stability is required for conjugation and circulation, despite the parent compound's higher intrinsic potency [1].

Antibody-Drug Conjugate ADC Payload Chemical Stability Drug Development

Optimal Research and Industrial Application Scenarios for Calicheamicin gamma1I


Structure-Activity Relationship (SAR) Studies of Enediyne Antibiotics

Calicheamicin γ1I serves as the definitive reference standard for investigating the SAR of enediyne antibiotics. Its well-characterized DNA binding and cleavage properties, as established by NMR and footprinting studies [1], provide a benchmark for evaluating synthetic analogs or biosynthetic intermediates. The quantitative differences in cleavage efficiency (100- to 1,000-fold vs. the aglycone) [2] offer a precise metric for assessing the contribution of structural modifications to biological activity.

Investigating DNA Damage and Repair Mechanisms

The unique DNA damage signature of calicheamicin γ1I, which includes a specific proportion of double-strand breaks and a distinct transcriptional response in eukaryotic cells [1], makes it a precise tool for studying DNA damage signaling and repair pathways. Its ability to damage DNA within a nucleosome core [2] further enables research into chromatin context-dependent DNA repair processes.

Foundational Payload for Antibody-Drug Conjugate (ADC) Discovery

Calicheamicin γ1I is the prototype for the most clinically advanced enediyne ADC payloads. While its N-acetyl derivative is favored for clinical stability [1], the parent compound γ1I remains the essential starting point for novel ADC discovery programs. Researchers use it to establish baseline potency, assess linker chemistry compatibility, and explore new antibody targeting strategies before moving to more stable, therapeutically optimized derivatives [1].

Probing Minor Groove DNA Recognition

The high-resolution solution structure of the calicheamicin γ1I-DNA complex [1] provides an unparalleled model for studying small molecule recognition of the DNA minor groove. The specific interactions of its iodine and sulfur atoms with guanine bases, which dictate its sequence preference for TCCT·AGGA sites [1], make it a valuable probe for elucidating the principles governing sequence-specific DNA binding by small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calicheamicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.